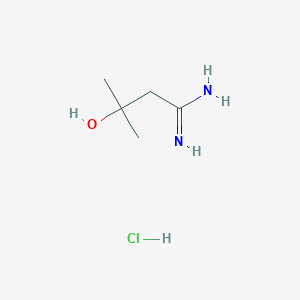

3-Hydroxy-3-methylbutanimidamide;hydrochloride

Beschreibung

BenchChem offers high-quality 3-Hydroxy-3-methylbutanimidamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-3-methylbutanimidamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-hydroxy-3-methylbutanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(2,8)3-4(6)7;/h8H,3H2,1-2H3,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDQHQBHRNRZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=N)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Functional Groups of 3-Hydroxy-3-methylbutanimidamide HCl

Executive Summary

3-Hydroxy-3-methylbutanimidamide hydrochloride (often referred to as the amidine derivative of

Its structural value lies in the unique combination of a highly polar, basic amidine head group (pKa

This guide provides a rigorous analysis of its molecular architecture, reactivity profiles, and self-validating handling protocols to ensure experimental reproducibility.

Molecular Architecture & Physicochemical Profile

Structural Anatomy

The molecule consists of a four-carbon backbone functionalized at both termini.

-

Chemical Formula:

-

Molecular Weight: 116.16 g/mol (Free Base) / 152.62 g/mol (HCl Salt)

-

IUPAC Name: 3-Hydroxy-3-methylbutanimidamide hydrochloride

Functional Group Analysis

| Functional Group | Position | Electronic/Steric Property | Drug Design Implication |

| Amidine ( | C1 | Strong base; H-bond donor/acceptor mix.[1] | Bioisostere for guanidines; critical for forming H-bond networks in protein active sites (e.g., serine proteases). |

| Methylene Linker ( | C2 | Flexible spacer. | Allows rotational freedom, but restricted by the bulk of C3 substituents. |

| Tertiary Alcohol ( | C3 | Polar, sterically hindered. | Resists oxidation (metabolically stable compared to primary/secondary alcohols); increases aqueous solubility. |

| Gem-Dimethyl ( | C3 | Steric bulk. | Induces the Thorpe-Ingold Effect (Angle Compression), favoring intramolecular cyclization.[2] |

Visualization of Structural Logic

Synthetic Utility: The Thorpe-Ingold Advantage[3]

The core value of this molecule in synthesis is its propensity to form rings. The gem-dimethyl group at C3 compresses the internal bond angle (C2-C3-C4), bringing the amidine head group closer to electrophiles attached to the alcohol or introduced externally.

Primary Synthetic Pathways

Researchers typically utilize this salt to synthesize 2-substituted pyrimidines or imidazoles .

-

Pyrimidine Synthesis: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or

-keto esters. The amidine nitrogen attacks the ketone, followed by cyclization. -

Imidazole Synthesis: Reaction with

-haloketones.

Reaction Workflow Diagram

Handling, Stability, and Quality Control

Amidine salts are hygroscopic and prone to hydrolysis if mishandled. The following protocols constitute a self-validating system to ensure material integrity.

Stability Risks

-

Hydrolysis: In the presence of moisture and elevated pH (pH > 9), the amidine group hydrolyzes to the primary amide (3-hydroxy-3-methylbutanamide) and ammonia.

-

Hygroscopicity: The HCl salt will absorb atmospheric water, leading to deliquescence and subsequent hydrolysis.

Storage Protocol (Mandatory)

-

Container: Amber glass vial with a Teflon-lined cap.

-

Environment: Store at -20°C under Argon or Nitrogen atmosphere.

-

Desiccant: Store secondary container (jar) with active silica gel or

.

Analytical Validation (QC Protocol)

Due to the high polarity of the molecule, standard C18 HPLC often results in poor retention (elution in the void volume). Use HILIC (Hydrophilic Interaction Liquid Chromatography) for purity assessment.

Validated HILIC Method Parameters:

-

Column: ZIC-HILIC or Amide-HILIC (

). -

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 90% B to 60% B over 15 minutes.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).

-

Pass Criteria: >98% purity; absence of hydrolysis peak (Amide mass = M+1 of 118.15).

References

-

Pinner Synthesis of Amidines

-

Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

-

-

Thorpe-Ingold Effect (Gem-Dimethyl Effect)

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][4][5] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link

-

Jung, M. E., & Piizzi, G. (2005).[2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

-

-

Amidine Stability & Hydrolysis

-

Oszczapowicz, J. (1991). Basicity, H-bonding, and Complex Formation. In: The Chemistry of Amidines and Imidates, Vol 2. Wiley. Link

-

-

HMB (Parent Scaffold)

-

Wilson, G. J., et al. (2008). Effects of beta-hydroxy-beta-methylbutyrate (HMB) on metabolism. Nutrition & Metabolism, 5, 1. Link

-

Sources

Technical Guide: Solubility Profile & Characterization of 3-Hydroxy-3-methylbutanimidamide Hydrochloride

[1][2]

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 3-Hydroxy-3-methylbutanimidamide hydrochloride . As a functionalized amidine salt, this compound serves as a critical intermediate in the synthesis of peptidylarginine deiminase (PAD) inhibitors and other bioactive small molecules.[1]

Due to the scarcity of specific empirical solubility data in public indices for this precise derivative, this guide synthesizes structure-property relationship (SPR) predictions with field-proven experimental protocols . It is designed to empower researchers to empirically validate solubility limits, optimize purification via crystallization, and prevent common process failures such as "oiling out" during salt formation.[1]

Physicochemical Characterization

To predict solubility behavior, we must first analyze the structural moieties governing the solute-solvent interactions.[2][1]

Structural Analysis[1][2]

-

Compound: 3-Hydroxy-3-methylbutanimidamide hydrochloride[2][1]

-

Functional Motifs:

-

Amidine Group (

): Highly basic; protonates to form a stable cation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Hydrochloride Salt (

): Introduces ionic character, significantly increasing lattice energy and polarity.[1] -

Tertiary Hydroxyl (

): A hydrogen bond donor/acceptor that increases hydrophilicity compared to the non-hydroxylated parent (3-methylbutanimidamide). -

Alkyl Backbone: Short isobutyl-like chain, offering minimal lipophilicity to counterbalance the ionic head.[2][1]

-

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the ionic nature of the hydrochloride salt, the expected solubility profile is categorized below.

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Protic | Water, Methanol, Ethanol | High (>100 mg/mL) | Ion-dipole interactions; Hydrogen bonding.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole solvation of the cation.[1] |

| Dipolar Aprotic | Acetonitrile, Acetone | Low to Moderate | Limited solvation of the chloride anion.[2][1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low (<1 mg/mL) | Weak dipole interactions; insufficient to break ionic lattice.[1] |

| Ethers/Alkanes | THF, MTBE, Hexane, Heptane | Insoluble | Lack of polarity; suitable as antisolvents.[1] |

Experimental Methodologies

The following protocols are designed to generate definitive quantitative data. These workflows are self-validating, ensuring that kinetic solubility (dissolution rate) is not mistaken for thermodynamic solubility (equilibrium).[1]

Protocol A: Tier 1 Visual Solubility Screen (Qualitative)

Objective: Rapidly classify solvents to narrow candidates for reaction or crystallization.[2]

-

Preparation: Weigh 10 mg of 3-Hydroxy-3-methylbutanimidamide HCl into a 1.5 mL clear HPLC vial.

-

Solvent Addition: Add solvent in 100 µL increments (starting volume).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Thermal Stress: If insoluble at RT, heat to 50°C (or boiling point) to check for temperature-dependent solubility (crucial for cooling crystallization).

Protocol B: Quantitative Gravimetric Assay (The "Gold Standard")

Objective: Determine exact saturation limits (mg/mL) for critical solvents.

-

Saturation: Add excess solid to 2 mL of solvent in a sealed scintillation vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours .

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).

-

Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed weighing dish. Evaporate solvent (vacuum oven or nitrogen stream).[2]

-

Calculation:

-

Validation: Re-dissolve residue in HPLC mobile phase and verify purity to ensure no degradation occurred during equilibration.

Visualization: Solubility Screening Workflow

The following diagram outlines the logical decision process for selecting solvents for purification based on the protocols above.

Figure 1: Decision tree for qualitative solubility screening and classification of solvents.

Process Applications & Optimization

Crystallization Strategy (Antisolvent)

Amidine hydrochlorides are prone to forming supersaturated oils rather than crystals.[2] To mitigate this:

-

Primary Solvent: Dissolve the crude material in a minimum volume of Methanol or Ethanol (where solubility is high).[2]

-

Antisolvent Addition: Slowly add MTBE (Methyl tert-butyl ether) or IPA (Isopropyl alcohol) .[2]

-

Seeding: If an oil forms, re-heat to dissolve and add a seed crystal of pure material at the cloud point.[2]

Reaction Solvent Selection

For nucleophilic substitutions or coupling reactions involving this intermediate:

-

Recommended: DMF or DMSO .[2] These dissolve the salt completely, making the amidine available for reaction.[2][1]

-

Avoid: DCM or Toluene, as the salt will remain heterogeneous, leading to slow kinetics or surface-only reactions.[1]

Hygroscopicity Warning

The presence of the hydrochloride salt and the hydroxyl group suggests this compound is hygroscopic .[2]

-

Handling: Weigh quickly in controlled humidity (<40% RH).

-

Storage: Store under Argon/Nitrogen in tightly sealed containers.

-

Impact: Absorbed water will artificially inflate solubility readings in organic solvents (hydrotropy).[2]

References

An In-Depth Technical Guide to the Thermodynamic Stability of Hydroxy-Substituted Amidine Hydrochlorides

Introduction

Hydroxy-substituted amidine hydrochlorides are a pivotal class of compounds in modern drug development. The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a significant scaffold in a wide array of therapeutic agents due to its unique chemical properties and potential for biological interactions.[1] When protonated to form a hydrochloride salt, the resulting amidinium ion exhibits enhanced aqueous solubility and crystallinity, which are often desirable properties for active pharmaceutical ingredients (APIs). The presence of a hydroxyl group further modulates the molecule's polarity, hydrogen bonding capacity, and metabolic profile.

However, the inherent reactivity of the amidine moiety, particularly its susceptibility to hydrolysis, presents a significant challenge to the thermodynamic stability of these compounds.[2][3] Ensuring the stability of hydroxy-substituted amidine hydrochlorides throughout the drug development lifecycle—from synthesis and formulation to storage and administration—is paramount to guaranteeing the safety, efficacy, and quality of the final drug product.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the thermodynamic stability of hydroxy-substituted amidine hydrochlorides. We will delve into the mechanistic underpinnings of their degradation pathways, present robust analytical methodologies for stability assessment, and offer field-proven insights into optimizing their stability for successful pharmaceutical development.

I. The Amidine Functional Group: A Double-Edged Sword in Medicinal Chemistry

The prevalence of the amidine motif in medicinal chemistry is a testament to its versatile role as a pharmacophore.[4] Amidines are often employed as bioisosteres for amides and can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at biological targets.[1] The ability of the amidine group to be protonated at physiological pH allows it to mimic the guanidinium group of arginine, enabling strong interactions with negatively charged residues in proteins.

Despite these advantages, the electrophilic nature of the amidino carbon makes it susceptible to nucleophilic attack, most notably by water, leading to hydrolysis. This chemical instability can result in the formation of inactive or even toxic degradation products, thereby compromising the therapeutic index of the drug. The hydrochloride salt form, while improving solubility, can also influence the solid-state properties and stability of the compound.[5][6] Therefore, a thorough understanding of the thermodynamic principles governing the stability of these salts is not merely an academic exercise but a critical component of drug development.

II. Mechanistic Insights into Degradation Pathways

The primary degradation pathway for amidine hydrochlorides is hydrolysis, which leads to the cleavage of the C-N double bond and the formation of a corresponding amide or carboxylic acid and an amine.[2][3] The presence of a hydroxy substituent can potentially influence this process through electronic and steric effects.

Hydrolysis: The Principal Nemesis

The hydrolysis of amidines can be catalyzed by both acid and base.[3][7] In the context of hydroxy-substituted amidine hydrochlorides, the acidic nature of the salt form and the potential for intramolecular catalysis by the hydroxyl group must be considered.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imino nitrogen of the amidine is protonated, further activating the amidino carbon towards nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the corresponding amide and amine.

Base-Catalyzed Hydrolysis: In neutral or basic conditions, a hydroxide ion can directly attack the amidino carbon. This pathway is generally slower for amidines compared to amides due to the poorer leaving group ability of the amine anion.[7]

The rate of hydrolysis is highly dependent on pH, temperature, and the presence of other excipients in a formulation.[8]

Other Potential Degradation Routes

Beyond hydrolysis, other degradation pathways such as oxidation and photodecomposition may also be relevant depending on the specific molecular structure and storage conditions.[8][9] The presence of a hydroxyl group on an aromatic ring, for instance, could increase susceptibility to oxidative degradation.

Logical Relationship: Factors Influencing Amidine Hydrochloride Stability

Caption: Key intrinsic and extrinsic factors governing the thermodynamic stability of amidine hydrochlorides.

III. A Rigorous Framework for Thermodynamic Stability Assessment

A comprehensive evaluation of the thermodynamic stability of hydroxy-substituted amidine hydrochlorides requires a multi-pronged analytical approach. This section outlines key experimental protocols and the rationale behind their application.

Thermal Analysis: Probing Solid-State Stability

Thermal analysis techniques are indispensable for characterizing the solid-state properties and stability of pharmaceutical salts.[10][11][12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16] It is a powerful tool for determining melting points, detecting polymorphic transitions, and assessing the overall thermal stability of a compound.[14] For hydroxy-substituted amidine hydrochlorides, DSC can reveal solid-state conversions, such as the loss of HCl gas upon heating, which can be indicative of thermal instability.[17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14][15][16] It is particularly useful for quantifying weight loss associated with desolvation, decomposition, or the loss of volatile components like HCl.[17][18] When coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), it allows for the identification of evolved gases, providing direct evidence of specific degradation pathways.[19]

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |

| Principle | Measures heat flow into or out of a sample as a function of temperature.[14][15] | Measures the mass of a sample as a function of temperature.[14][15] |

| Information Gained | Melting point, glass transition, crystallinity, polymorphic transitions, purity.[14] | Thermal stability, decomposition temperature, moisture/solvent content, composition.[16] |

| Application for Amidine Hydrochlorides | Identify potential solid-state phase transitions and decomposition onsets.[11][17] | Quantify mass loss due to HCl evolution or decomposition.[17][18] |

Experimental Protocol: DSC & TGA Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the hydroxy-substituted amidine hydrochloride into an appropriate DSC or TGA pan.

-

Instrumentation: Utilize a calibrated DSC and TGA instrument.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermograms to identify thermal events and quantify mass changes.

Chromatographic Methods: Quantifying Degradation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of drug stability, allowing for the separation and quantification of the parent compound and its degradation products.[20]

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[21][22]

Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[21][23] This ensures that all potential degradation products are generated and can be adequately separated from the parent peak.

Experimental Protocol: Forced Degradation and HPLC Analysis

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat.[23]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat.[23]

-

Oxidation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).[23]

-

Thermal Degradation: Expose the solid compound to elevated temperatures.[21]

-

Photodegradation: Expose a solution of the compound to UV light.[23]

-

-

Sample Preparation: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

-

HPLC Analysis: Analyze the samples using a validated HPLC method, typically with UV or mass spectrometric detection.[20]

-

Data Evaluation: Quantify the parent compound and any degradation products. Peak purity analysis should be performed to ensure the main peak is free from co-eluting impurities.[22]

Experimental Workflow: Stability Assessment

Caption: A comprehensive workflow for assessing the thermodynamic stability of hydroxy-substituted amidine hydrochlorides.

IV. Strategies for Enhancing Stability

A proactive approach to stability is crucial during drug development. Several strategies can be employed to mitigate the inherent instability of hydroxy-substituted amidine hydrochlorides.

Salt and Polymorph Screening

A thorough salt and polymorph screening is essential to identify the most stable solid-state form of the drug substance.[10][11] Different salt forms and polymorphs can exhibit significantly different physicochemical properties, including solubility, hygroscopicity, and stability.[17] The goal is to select a form that possesses an optimal balance of these properties for the intended dosage form.

Formulation Design

Careful selection of excipients is critical to avoid incompatibilities that could accelerate degradation.[5][6][24] For instance, hygroscopic excipients can attract moisture, which can then promote hydrolysis of the amidine hydrochloride. Creating a micro-environment with a pH that favors the stability of the amidine can also be a viable strategy.

Packaging and Storage

Appropriate packaging that protects the drug product from light and moisture is essential.[9] Storage at controlled temperature and humidity, as determined from stability studies, will further ensure the shelf-life of the product.

V. Conclusion

The thermodynamic stability of hydroxy-substituted amidine hydrochlorides is a multifaceted challenge that demands a deep understanding of their chemical properties and a rigorous analytical approach. By elucidating the mechanisms of degradation, employing robust stability-indicating methods, and implementing strategic formulation and storage solutions, researchers and drug development professionals can successfully navigate the complexities associated with this important class of compounds. A commitment to scientific integrity and a thorough, data-driven approach to stability assessment are the cornerstones of developing safe, effective, and high-quality medicines.

References

- Amide Hydrolysis: Mechanism, Conditions and Applic

- Amidine containing compounds: Antimicrobial activity and its potential in comb

- 11.10 Chemistry of Amides. (n.d.).

- Ch20 : Amide hydrolysis - University of Calgary. (n.d.).

- Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.

- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.

- The Chemistry of the Amidines.

- Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).

- THERMAL ANALYSIS OF PHARMACEUTICALS. (n.d.).

- DNA-compatible synthesis of amidine pharmacophores via late-stage amine modific

- Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. (2021, June 9). Taylor & Francis.

- THERMAL ANALYSIS: A USEFUL TOOL IN PREFORMULATION STUDY. (2013, July 1).

- Stability of pharmaceutical salts in solid oral dosage forms. (2017, August 15). PubMed.

- Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu.

- Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.

- Stability of pharmaceutical salts in solid oral dosage forms. (2025, August 9).

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.

- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024, January 4). PMC.

- Technical Support Center: Amiloride Hydrochloride Degradation in Aqueous Solution. (n.d.). Benchchem.

- DSC vs TGA: A Simple Comparison Guide. (2026, January 6).

- DSC vs TGA: A Complete Guide to Thermal Analysis Selection. (2026, February 18). AELAB.

- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7).

- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager.

- Technical Support Center: Enhancing the Stability of Amidinomycin in Solution. (n.d.). Benchchem.

- An Overview of Degradation Strategies for Amitriptyline - PMC - NIH. (2024, March 29).

- A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. (2014, August 31). International Journal of Pharmaceutical Sciences Review and Research.

- HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma.

Sources

- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allen.in [allen.in]

- 3. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. akjournals.com [akjournals.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. alraziuni.edu.ye [alraziuni.edu.ye]

- 13. pharmatutor.org [pharmatutor.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. aelabgroup.com [aelabgroup.com]

- 16. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tainstruments.com [tainstruments.com]

- 19. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. ijpsonline.com [ijpsonline.com]

- 23. benchchem.com [benchchem.com]

- 24. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]

pKa values and ionization of 3-Hydroxy-3-methylbutanimidamide

An In-depth Technical Guide to the pKa Values and Ionization of 3-Hydroxy-3-methylbutanimidamide

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] This guide provides a comprehensive technical analysis of 3-Hydroxy-3-methylbutanimidamide, a molecule possessing two distinct functional groups with vastly different acid-base properties: a basic amidine and a weakly acidic tertiary alcohol. We will explore the theoretical underpinnings of its ionization behavior, detail computational methods for pKa prediction, present robust experimental protocols for empirical determination, and analyze the resulting ionization profile in the context of drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the ionization characteristics of this, or structurally similar, molecules.

Introduction: The Central Role of pKa in Pharmacology

The journey of a drug molecule from administration to its site of action is a complex process governed by its physicochemical properties. Among these, the state of ionization is paramount. The degree to which a molecule is charged or neutral at a given pH influences its solubility, permeability across biological membranes, binding to its target protein, and metabolic and clearance pathways.[2][3] A staggering 83% of orally administered drugs contain ionizable groups, underscoring the importance of understanding and engineering this property.[2]

3-Hydroxy-3-methylbutanimidamide presents an interesting case study. It combines a strongly basic amidine group with a very weakly acidic tertiary alcohol. The interplay of these two groups dictates the molecule's overall charge profile across the diverse pH environments of the human body, from the acidic stomach (pH 1.5-3.5) to the blood plasma (pH ~7.4) and the upper intestine (pH 6.0-7.5).[2] This guide will dissect the individual contributions of each functional group to the molecule's pKa profile and provide the scientific rationale and methodologies required for its precise characterization.

Analysis of Ionizable Centers

The structure of 3-Hydroxy-3-methylbutanimidamide contains two potential sites for proton exchange. Understanding their intrinsic properties is the first step in predicting the molecule's behavior.

The Amidine Moiety: A Strong Organic Base

Amidines are analogues of carboxylic acids where both oxygen atoms are replaced by nitrogen. They are among the strongest organic bases, with pKa values for their conjugate acids typically ranging from 5 to 12.[4] Protonation occurs preferentially on the sp²-hybridized (imino) nitrogen atom. The resulting positive charge is delocalized across the N-C-N system, forming a resonance-stabilized amidinium cation. This delocalization is the primary reason for the high basicity of the amidine group.

The Tertiary Alcohol Moiety: A Negligible Acid

Alcohols are generally very weak Brønsted acids.[5] Tertiary alcohols, such as the 3-hydroxy-3-methyl group in our molecule, are even less acidic than primary or secondary alcohols, with typical pKa values in the range of 18-20.[6][7][8] This low acidity is attributed to two main factors: the electron-donating inductive effect of the three alkyl groups, which destabilizes the resulting alkoxide conjugate base, and steric hindrance, which impedes solvation of the negative charge.[6][7] For all practical purposes in a physiological context (pH 1-8), the tertiary alcohol group is considered non-ionizable and will remain in its neutral, protonated form.

Diagram 1: Ionizable Centers of 3-Hydroxy-3-methylbutanimidamide

Caption: Key ionizable functional groups in 3-Hydroxy-3-methylbutanimidamide.

Computational Prediction of pKa Values

Before embarking on laboratory work, in silico pKa prediction offers a rapid and cost-effective means to estimate ionization constants.[1] These methods are invaluable in early-stage drug discovery for screening large libraries of compounds.[9]

Methodologies for In Silico pKa Prediction

Computational approaches for pKa prediction can be broadly categorized:

-

Quantum Mechanics (QM)-Based Methods : These are first-principles approaches that calculate the free energy change of the deprotonation reaction.[9] Methods like Density Functional Theory (DFT) combined with a continuum solvation model (e.g., Polarizable Continuum Model, PCM) can provide high accuracy, though they are computationally intensive.[10] For amidines, including explicit water molecules in the calculation has been shown to improve accuracy.[11]

-

Empirical and Data-Driven Methods : These methods utilize statistical models or machine learning algorithms trained on large databases of experimentally determined pKa values.[12] They are extremely fast and often integrated into commercial software packages like Schrödinger's Epik or ACD/Labs Percepta. Their accuracy depends heavily on the similarity of the query molecule to the compounds in the training set.[9][13]

-

Hybrid Approaches : Some modern techniques combine the strengths of both paradigms, using QM-derived descriptors within a machine learning framework to enhance predictive power.[12]

Diagram 2: General Workflow for Computational pKa Prediction

Caption: A simplified decision workflow for in silico pKa prediction.

Predicted pKa Values

Based on typical values for these functional groups, we can generate a set of expected pKa values for 3-Hydroxy-3-methylbutanimidamide.

| Functional Group | Ionization Type | Predicted pKa | Rationale |

| Amidine | Basic (Conjugate Acid) | 10.5 ± 1.0 | Consistent with typical pKa values for acyclic amidines which are strong bases due to resonance stabilization of the amidinium cation.[4] |

| Tertiary Alcohol | Acidic | 19.0 ± 1.0 | Tertiary alcohols are very weak acids due to electronic and steric effects, making them non-ionizable in aqueous and physiological systems.[6][7] |

Experimental pKa Determination: Protocols and Best Practices

While computational predictions are useful, experimental determination remains the gold standard for accurate pKa values.[14] Potentiometric titration is the most direct and widely used method.[15][16]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the basic pKa of the amidine group.

Objective: To determine the pKa of the conjugate acid of 3-Hydroxy-3-methylbutanimidamide by titrating a solution of the compound with a standardized strong acid.

Materials:

-

3-Hydroxy-3-methylbutanimidamide (accurately weighed)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[16] Ensure the electrode is properly rinsed and blotted dry between buffers.

-

Sample Preparation: Accurately weigh approximately 1-2 mmol of 3-Hydroxy-3-methylbutanimidamide and dissolve it in 50 mL of the 0.15 M KCl solution in a 100 mL beaker. This maintains a constant ionic strength throughout the titration.[16]

-

Titration Setup: Place the beaker on the magnetic stirrer and add the stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar. Position the burette containing 0.1 M HCl over the beaker.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration Execution: Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[16]

-

Endpoint Vicinity: As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL) to accurately capture the steepest part of the curve. Continue the titration well past the equivalence point until the pH curve flattens again.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The pKa is determined at the half-equivalence point. At this volume (Veq / 2), the concentrations of the protonated (amidinium) and neutral amidine species are equal. The pH at this point is equal to the pKa of the conjugate acid.[15][16]

-

Diagram 3: Experimental Workflow for Potentiometric Titration

Caption: Step-by-step workflow for pKa determination via potentiometry.

Ionization Profile and Pharmacological Implications

With a predicted basic pKa of ~10.5, the amidine group of 3-Hydroxy-3-methylbutanimidamide will be almost entirely protonated and positively charged at physiological pH. The Henderson-Hasselbalch equation confirms this:

pH = pKa + log ( [Base] / [Acid] )

At pH 7.4, with a pKa of 10.5: 7.4 = 10.5 + log ( [Amidine] / [Amidinium⁺] ) -3.1 = log ( [Amidine] / [Amidinium⁺] ) 10⁻³.¹ ≈ 0.0008 = [Amidine] / [Amidinium⁺]

This calculation shows that the protonated, cationic form ([Amidinium⁺]) is overwhelmingly dominant (>99.9%) over the neutral form ([Amidine]) in the bloodstream.

Diagram 4: Species Distribution Plot

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. acdlabs.com [acdlabs.com]

- 3. youtube.com [youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. How to Predict pKa | Rowan [rowansci.com]

- 10. mdpi.com [mdpi.com]

- 11. fig.if.usp.br [fig.if.usp.br]

- 12. optibrium.com [optibrium.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis [ouci.dntb.gov.ua]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

Mechanistic Safety and Handling Protocols for Amidine Hydrochloride Salts in Biochemical Workflows

As a Senior Application Scientist overseeing high-throughput proteomics and organic synthesis pipelines, I frequently encounter the dual nature of amidine hydrochloride salts. Compounds such as benzamidine, acetamidine, and formamidine are indispensable reagents—acting as critical precursors in heterocyclic synthesis and potent reversible inhibitors of serine proteases. However, their physicochemical properties present distinct handling challenges.

This whitepaper deconstructs the Safety Data Sheet (SDS) metrics of amidine hydrochloride salts, explaining the mechanistic causality behind their hazards, and provides self-validating experimental protocols to ensure both operator safety and reagent efficacy.

Physicochemical Profiling and the Causality of Hazard

To design a safe handling protocol, we must first understand the quantitative properties of these compounds. The table below synthesizes the core SDS metrics for the three most common amidine hydrochlorides.

Table 1: Quantitative SDS Metrics of Common Amidine Hydrochloride Salts

| Compound | CAS Number | Molecular Weight | Melting Point | Primary GHS Hazards | Hygroscopicity |

| Benzamidine HCl | 1670-14-0 | 156.61 g/mol | 169.0–173.0 °C | H315, H319, H335 | High |

| Acetamidine HCl | 124-42-5 | 94.54 g/mol | 164.0–168.0 °C | H315, H319, H335 | High |

| Formamidine HCl | 6313-33-3 | 80.52 g/mol | 84.0–87.0 °C | Not Classified* | Extreme |

*While formamidine HCl is not globally classified as hazardous under all regulatory frameworks, its extreme moisture sensitivity and potential to release hydrogen chloride gas upon thermal decomposition necessitate standard laboratory PPE .

The Mechanistic Root of the Hazard

The primary vector for both reagent degradation and occupational hazard is atmospheric moisture . Amidine hydrochlorides are highly hygroscopic. When exposed to humid air, they undergo deliquescence.

From a biochemical perspective, benzamidine functions as a competitive inhibitor of trypsin-like serine proteases by mimicking the basic side chains of arginine or lysine. The protonated amidine group (pKa ~11.6) forms a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) within the protease's S1 specificity pocket . When atmospheric moisture is absorbed, it facilitates a nucleophilic attack on the electrophilic amidine carbon, hydrolyzing it into a neutral amide. This amide cannot form the requisite salt bridge, resulting in a complete loss of inhibitory efficacy.

From a safety perspective, the localized dissolution of the HCl salt on sweaty skin or mucous membranes creates a concentrated acidic micro-environment. This sudden drop in pH directly causes the H315 (Skin Irritation) and H319 (Eye Irritation) hazards documented in their safety data sheets .

Mechanistic pathway of amidine HCl degradation and physiological hazard generation.

Self-Validating Experimental Protocols

A robust laboratory protocol must be a self-validating system—meaning each step contains an inherent check to confirm safety and efficacy. The following methodology details the preparation of a 100 mM Benzamidine HCl stock solution for protein extraction, incorporating causality-driven safety checks.

Step-by-Step Methodology: Preparation of 100 mM Benzamidine HCl Stock

-

Thermal Equilibration (Causality: Condensation Prevention): Remove the desiccated Benzamidine HCl container from -20°C storage. Crucial Step: Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold container causes immediate atmospheric condensation on the hygroscopic powder, initiating the hydrolysis cascade.

-

Visual Validation: Inspect the powder. It should be a free-flowing white crystalline solid. If hard clumps are present, moisture ingress has occurred; the batch's molarity and efficacy are compromised and it should be discarded.

-

Weighing under Localized Exhaust (Causality: Dust Control): Weigh 1.56 g of Benzamidine HCl inside a ductless fume hood or powder weighing station. This prevents the inhalation of fine particulates, explicitly mitigating the H335 (Respiratory Irritation) hazard .

-

Dissolution and pH Validation (Causality: Acidic Shift): Dissolve the powder in 80 mL of ultra-pure water. Self-Validating Check: Measure the pH of the solution. Because it is an HCl salt, the solution will be highly acidic. Adjust the pH to 7.0–7.4 using 1M NaOH before bringing the final volume to 100 mL. Failing to neutralize this acidic shift before adding the inhibitor to a weakly buffered protein lysate will cause inadvertent target protein denaturation.

-

Sterilization and Cryopreservation: Filter the solution through a 0.22 µm PES membrane. Aliquot into single-use 1 mL tubes and store at -20°C. Aqueous amidine solutions are thermodynamically unstable at 4°C and will degrade over a few days.

Self-validating workflow for the safe preparation of amidine HCl stock solutions.

Emergency Response and Waste Management

Despite rigorous protocols, accidental exposures or spills can occur. Your response must be dictated by the chemical properties of the salt.

-

Spill Mitigation: Never use a dry brush to sweep up amidine hydrochloride powders, as this aerosolizes the irritant and triggers respiratory distress. Instead, cover the spill with damp absorbent paper to dissolve and contain the salt, then wipe the area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize the residual acid .

-

Decontamination: In the event of skin or eye contact, the immediate response must be mechanical dilution. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to chemically neutralize the salt directly on the skin, as the exothermic neutralization reaction can cause secondary thermal burns.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 80289, Benzamidine, hydrochloride". PubChem. URL:[Link]

A Comprehensive Technical Guide to 3-Hydroxy-3-methylbutanimidamide as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylbutanimidamide, a molecule featuring a tertiary alcohol and an imidamide (amidine) functional group, represents a potentially valuable yet under-explored synthetic intermediate in medicinal chemistry and drug discovery. The incorporation of a tertiary alcohol can enhance aqueous solubility and introduce a key hydrogen bonding motif, while simultaneously offering greater metabolic stability compared to primary or secondary alcohols.[1] The imidamide moiety is a versatile functional group known for its ability to participate in the synthesis of various heterocyclic systems and to act as a bioisostere for other functional groups in drug candidates.

This technical guide provides a comprehensive overview of the plausible synthetic routes to 3-Hydroxy-3-methylbutanimidamide, its expected chemical reactivity, and its potential applications as a building block in the synthesis of more complex molecules. Due to the limited specific literature on this particular compound, this guide will draw upon established principles of organic synthesis and the known chemistry of structurally related molecules, such as N'-hydroxyimidamides (amidoximes) and products of the Pinner reaction.

Structural Features and Physicochemical Properties

3-Hydroxy-3-methylbutanimidamide possesses a unique combination of functional groups that are attractive for drug design. The tertiary alcohol provides a site for hydrogen bonding interactions and can improve pharmacokinetic properties. The imidamide group, a nitrogen analogue of a carboxylic acid, is a strong base and can also participate in hydrogen bonding.[2]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C5H12N2O | - |

| Molecular Weight | 116.16 g/mol | - |

| IUPAC Name | 3-hydroxy-3-methylbutanimidamide | - |

| Physical Form | Expected to be a solid at room temperature | [3] |

| Solubility | Expected to be soluble in polar protic solvents like water and alcohols | - |

Proposed Synthetic Pathways

The synthesis of 3-Hydroxy-3-methylbutanimidamide can be logically approached from its corresponding nitrile or amide precursors.

Synthesis from 3-Hydroxy-3-methylbutanenitrile

The most direct and plausible route to 3-Hydroxy-3-methylbutanimidamide is from 3-hydroxy-3-methylbutanenitrile. This precursor can be synthesized from acetone and acetonitrile.[4]

Step 1: Synthesis of 3-Hydroxy-3-methylbutanenitrile

3-Hydroxy-3-methylbutanenitrile is a known compound that can be prepared from readily available starting materials.[4][5][6]

Step 2: Conversion to 3-Hydroxy-3-methylbutanimidamide

Two primary methods can be envisioned for the conversion of the nitrile to the target imidamide.

Method A: Synthesis of N'-Hydroxy-3-hydroxy-3-methylbutanimidamide (Amidoxime)

The reaction of a nitrile with hydroxylamine is a well-established method for the synthesis of N'-hydroxyimidamides, also known as amidoximes.[7][8] This is a highly probable route to a closely related and synthetically useful derivative.

Experimental Protocol: Synthesis of N'-Hydroxy-3-hydroxy-3-methylbutanimidamide

-

Materials:

-

3-Hydroxy-3-methylbutanenitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate or Triethylamine

-

Ethanol/Water solvent mixture

-

-

Procedure:

-

Dissolve 3-hydroxy-3-methylbutanenitrile (1.0 eq) in a suitable solvent such as an ethanol/water mixture.[8]

-

Add hydroxylamine hydrochloride (1.2 - 1.5 eq) and a base like sodium carbonate or triethylamine (1.2 - 1.5 eq) to the solution.[7]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by extraction and subsequent recrystallization or column chromatography.[8]

-

Method B: The Pinner Reaction to form 3-Hydroxy-3-methylbutanimidamide

The Pinner reaction is a classic method for converting nitriles into imidate salts using an alcohol and a strong acid, typically HCl.[3][9][10] These Pinner salts can then be treated with ammonia to yield the corresponding amidine (imidamide).[9][11]

Caption: Pinner reaction workflow for imidamide synthesis.

Experimental Protocol: Pinner-based Synthesis of 3-Hydroxy-3-methylbutanimidamide (Hypothetical)

-

Materials:

-

3-Hydroxy-3-methylbutanenitrile

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride (gas)

-

Anhydrous ether

-

Ammonia

-

-

Procedure:

-

Dissolve 3-hydroxy-3-methylbutanenitrile in anhydrous ethanol and cool to 0°C.

-

Bubble anhydrous hydrogen chloride gas through the solution while maintaining the low temperature.[3]

-

The imidate hydrochloride (Pinner salt) is expected to precipitate from the solution.

-

Isolate the Pinner salt by filtration under anhydrous conditions.

-

Treat the isolated Pinner salt with a solution of ammonia in an appropriate solvent to form the final imidamide product.[9]

-

Purify the product through appropriate methods like crystallization or chromatography.

-

Reactivity and Applications in Synthesis

3-Hydroxy-3-methylbutanimidamide, particularly in its N'-hydroxy (amidoxime) form, is a versatile intermediate for the synthesis of various heterocyclic compounds. The amidoxime functionality can undergo cyclization reactions with a variety of electrophiles to form five-membered heterocycles like 1,2,4-oxadiazoles.

Caption: Potential heterocyclic synthesis from the amidoxime.

The tertiary alcohol group is generally stable under many reaction conditions but can be a handle for further functionalization if desired. For instance, it could be used to introduce the molecule onto a polymer support for solid-phase synthesis.

In the context of drug development, the N'-hydroxyimidamide group is a known bioisostere of carboxylic acids and can act as a prodrug for amidines.[7] Furthermore, these motifs are of interest as potential nitric oxide (NO) donors.[7]

Conclusion

While direct literature on 3-Hydroxy-3-methylbutanimidamide is scarce, its synthesis is highly feasible through established chemical transformations of the corresponding nitrile. The resulting molecule, particularly the N'-hydroxy derivative, holds significant promise as a versatile intermediate for the synthesis of novel heterocyclic compounds and as a building block in drug discovery programs. The combination of a metabolically robust tertiary alcohol and a versatile imidamide or amidoxime functional group makes this an attractive scaffold for further investigation by researchers and scientists in the field.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

- BenchChem. (2025). An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential.

- ResearchGate. (n.d.). Synthesis of N‐hydroxyimides 1–4.

- J&K Scientific. (2025). Pinner Reaction.

- Organic Chemistry Portal. (n.d.). Pinner Reaction.

- ChemicalBook. (2026). 3-HYDROXY-3-METHYLBUTYRONITRILE | 13635-04-6.

- Research and Reviews. (2017).

- Chem-St

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of N-hydroxy-1-piperidinecarboximidamide.

- LookChem. (n.d.). 3-Hydroxy-3-methylbutanenitrile.

- Journal of the Chemical Society (Resumed). (1955). The synthesis of some N-hydroxyimides.

- ChemicalBook. (n.d.). N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis.

- Wikipedia. (n.d.).

- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. Arkivoc, 2018(6), 85-138.

- Guidechem. (n.d.). 3-hydroxy-3-methylbutyronitrile 13635-04-6.

- Organic Chemistry Portal. (n.d.).

- Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design.

- U.S. Patent No. US20110130540A1. (2011). Processes for the synthesis of 3-hydroxyglutaronitrile.

- U.S. Patent No. US20100029898A1. (2010). Process for the synthesis of 3-hydroxyglutaronitrile.

- Scribd. (n.d.).

- PMC. (2024). Ir(iii)/Ag(i)

- Chemistry Steps. (2025). Converting Amines to Amides.

- MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity.

- ResearchGate. (n.d.).

- Springer. (2023). Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides.

- BOC Sciences. (2024).

- PMC. (n.d.).

- Master Organic Chemistry. (n.d.).

- Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).

- YouTube. (2021). Amide Reactions [ORGANIC CHEMISTRY] Klein Chapter 21.12.

- Amanote Research. (2017). Synthesis, Characterization and Biological Approach of N'-(3-(Hydroxy Imino) Butan-2-Ylidene)-2-Oxo-2h-Chromene-3-Carbohydrazide Complexes.

- PMC. (n.d.). Methods for Hydroxamic Acid Synthesis.

- Google Patents. (n.d.).

- Frontiers. (2024).

Sources

- 1. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. jk-sci.com [jk-sci.com]

- 4. 3-Hydroxy-3-methylbutanenitrile|lookchem [lookchem.com]

- 5. 3-HYDROXY-3-METHYLBUTYRONITRILE | 13635-04-6 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of 3-Hydroxy-3-methylbutanimidamide hydrochloride

Abstract & Strategic Overview

This technical guide details the protocol for the synthesis of 3-Hydroxy-3-methylbutanimidamide hydrochloride , a critical fragment used in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and other peptidomimetics.

The synthesis hinges on the transformation of the nitrile precursor, 3-hydroxy-3-methylbutanenitrile , into the amidine moiety. While the Pinner reaction is the industry standard for this transformation, this specific substrate presents a unique chemoselective challenge: the presence of a tertiary hydroxyl group at the

Key Synthetic Challenges:

-

Dehydration Risk: The tertiary alcohol is highly susceptible to acid-catalyzed elimination (E1 mechanism) to form the conjugated alkene (3-methyl-2-butenimidamide).

-

Hydrolysis Competition: In the presence of trace moisture, the intermediate imidate salt hydrolyzes to the ester rather than reacting with ammonia to form the amidine.

Strategic Solution:

This protocol utilizes a Modified Pinner Synthesis employing a non-protic co-solvent (1,4-dioxane) and strict temperature control (

Retrosynthetic Analysis & Pathway

The synthesis is a two-stage "one-pot" telescope process. The intermediate imidate ester is isolated as a crude salt to remove excess acid before ammonolysis.

Caption: Synthetic pathway illustrating the Pinner sequence and the critical dehydration side-reaction pathway.

Detailed Experimental Protocol

Phase 1: Preparation of the Imidate Hydrochloride (Pinner Salt)

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| 3-Hydroxy-3-methylbutanenitrile | 113.16 | 1.0 | 11.3 g (100 mmol) | Substrate |

| Absolute Ethanol (Anhydrous) | 46.07 | 1.2 | 5.5 g (7.0 mL) | Reactant |

| HCl (gas) | 36.46 | >3.0 | Saturation | Catalyst/Reactant |

| 1,4-Dioxane (Anhydrous) | 88.11 | Solvent | 100 mL | Co-solvent |

| Diethyl Ether | 74.12 | Wash | 200 mL | Precipitant |

Step-by-Step Methodology:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (bubbler), a thermometer, and a drying tube (CaCl₂ or Drierite).

-

Solvation: Charge the flask with 3-hydroxy-3-methylbutanenitrile (11.3 g), Absolute Ethanol (7.0 mL), and 1,4-Dioxane (100 mL).

-

Note: Dioxane is chosen over pure ethanol to dilute the system and act as a heat sink, reducing the risk of thermal elimination.

-

-

Cooling (CRITICAL): Submerge the flask in an ice/salt bath (NaCl/Ice) to lower the internal temperature to -5°C to 0°C .

-

HCl Saturation: Introduce a slow stream of dry HCl gas into the solution.

-

Control: Maintain internal temperature below 5°C . The reaction is exothermic.

-

Duration: Bubble for 2–3 hours until the solution is saturated (fumes escape the drying tube).

-

-

Incubation: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator at 0°C to 4°C for 16–24 hours.

-

Observation: A white crystalline precipitate (the imidate hydrochloride) may form. If not, the solution will become viscous.

-

-

Precipitation: Add anhydrous Diethyl Ether (100 mL) to the cold reaction mixture to force the precipitation of the imidate salt.

-

Filtration: Filter the solid rapidly under a blanket of nitrogen (the salt is hygroscopic). Wash with cold ether (2 x 50 mL).

-

Checkpoint: If the product is an oil, decant the supernatant and wash the oil with fresh ether. Use the oil directly in Phase 2.

-

Phase 2: Ammonolysis to Amidine Hydrochloride

Reagents:

| Reagent | Role |

|---|---|

| Pinner Salt (from Phase 1) | Intermediate |

| Ammonia (7N in Methanol) | Nitrogen Source |

| Ethanol (Absolute) | Solvent |

Step-by-Step Methodology:

-

Resuspension: Transfer the solid imidate salt (or washed oil) into a pressure-rated vessel or a round-bottom flask. Suspend in Absolute Ethanol (50 mL).

-

Ammonia Addition: Cool the suspension to -10°C . Add 7N Ammonia in Methanol (3.0 equiv, ~43 mL) dropwise.

-

Chemistry: The pH should be strongly basic initially, but will neutralize as the reaction proceeds.

-

-

Reaction: Seal the vessel and stir at 0°C for 4 hours , then allow to warm to Room Temperature (20–25°C) and stir overnight (12 h).

-

Workup:

-

Concentrate the mixture to dryness under reduced pressure (Rotavap, bath < 40°C).

-

The residue consists of the target amidine HCl and Ammonium Chloride (NH₄Cl).

-

-

Purification (Desalting):

-

Add hot Ethanol (approx. 50-80 mL) to the residue. The amidine HCl is soluble; NH₄Cl is largely insoluble.

-

Filter off the white NH₄Cl solid while hot.

-

Concentrate the filtrate to approx. 20 mL.

-

Add Diethyl Ether or Acetone dropwise until turbidity appears.

-

Cool to -20°C to crystallize the target product.

-

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Temperature (HCl Addition) | Prevents E1 elimination of the tertiary -OH group. | |

| Moisture Content | Water hydrolyzes the imidate back to the ester (3-hydroxy-3-methylbutanoate). | |

| HCl Stoichiometry | Excess (Sat.) | Drives the equilibrium toward the ionic Pinner salt. |

| Ammonia Source | Methanolic/Anhydrous | Aqueous ammonia causes hydrolysis of the sensitive imidate. |

Characterization & Quality Control

Target Structure: 3-Hydroxy-3-methylbutanimidamide hydrochloride

Formula:

1. Proton NMR (DMSO-d6, 400 MHz):

- 8.80–9.20 (br s, 4H, Amidine NH and HCl proton).

- 5.10 (s, 1H, -OH). Note: May be broad or exchanged.

- 2.45 (s, 2H, -CH₂-). Distinctive singlet due to symmetry/quaternary center.

- 1.18 (s, 6H, -C(CH₃)₂). Gem-dimethyl singlet.

2. Carbon-13 NMR (DMSO-d6):

- 168.5 (Amidine C=N).

- 68.2 (Tertiary C-OH).

- 48.1 (Methylene -CH₂-).

- 29.5 (Gem-dimethyl -CH₃).

3. Mass Spectrometry (ESI+):

-

m/z: 117.1

(Free base).

4. Troubleshooting Guide:

-

Issue: Product contains significant alkene (vinyl protons in NMR at 5.5-6.0 ppm).

-

Cause: Temperature too high during HCl addition.

-

Fix: Repeat synthesis keeping T < 0°C; ensure Dioxane is used to dilute heat.

-

-

Issue: Low yield; recovery of ester.

-

Cause: Moisture ingress.

-

Fix: Flame-dry glassware; use fresh anhydrous solvents.

-

Safety & Handling

-

Hydrogen Chloride Gas: Corrosive and toxic. Must be used in a well-ventilated fume hood.[1] Inhalation causes severe respiratory damage.

-

Pressure: The ammonolysis step may generate slight pressure. Use rated glassware or release pressure through a bubbler if not using a sealed tube.

-

Amidine HCl: Generally an irritant. Handle with gloves and eye protection.

References

-

Pinner Reaction Mechanism & Utility

-

Synthesis of Hydroxy-Amidines (Analogous Protocols)

-

Gassman, P. G., & Richmond, G. D. "3-Hydroxy-3-methylcyclobutanecarbonitrile". Journal of Organic Chemistry, 1966.[7] (Provides precedent for hydroxy-nitrile handling).

-

-

Commercial Reference & CAS Verification

-

Sigma-Aldrich. "3-hydroxy-3-methylbutanimidamide hydrochloride | CAS 912578-82-6".[8]

-

- Dunn, P. J. "Amidines and N-Substituted Amidines".

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-hydroxy-3-methylbutanimidamide hydrochloride | 912578-82-6 [sigmaaldrich.com]

Application Note: Synthesis of Highly Soluble Heterocycles using 3-Hydroxy-3-methylbutanimidamide HCl

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Hydroxy-3-methylbutanimidamide hydrochloride (CAS: 912578-82-6)

Introduction & Pharmacophore Rationale

In modern drug discovery, the optimization of physicochemical properties is as critical as target binding affinity. Heterocycles, particularly pyrimidines and imidazoles, are privileged scaffolds found in numerous FDA-approved therapeutics. However, multi-substituted planar heterocycles often suffer from poor aqueous solubility and high lipophilicity (high cLogP), leading to suboptimal oral bioavailability.

To circumvent this, medicinal chemists frequently utilize functionalized amidines as building blocks to install solubilizing appendages directly onto the heterocyclic core. 3-Hydroxy-3-methylbutanimidamide hydrochloride () is a highly valuable, commercially available synthon (Formula: C5H13ClN2O) used to install a 2-(2-hydroxy-2-methylpropyl) group at the 2-position of pyrimidines or imidazoles.

The Causality Behind the Pharmacophore Choice

-

Metabolic Stability: Unlike primary or secondary alcohols, which are rapidly oxidized by alcohol dehydrogenases (ADHs) or cytochrome P450 enzymes into reactive aldehydes or carboxylic acids, the tertiary alcohol in the 2-hydroxy-2-methylpropyl group is sterically hindered and fundamentally resistant to oxidation.

-

Kinetic Solubility: The hydroxyl group serves as a strong hydrogen bond donor and acceptor, dramatically lowering the desolvation energy required to dissolve the compound in aqueous media.

-

Lipophilic Efficiency (LiPE): The gem-dimethyl groups provide sufficient lipophilic bulk to occupy hydrophobic pockets in target proteins without incurring the massive solubility penalty typical of flat aromatic rings.

Mechanistic Overview: Amidine-Based Annulation

Amidines act as powerful N-C-N dinucleophiles . When reacted with 1,3-dielectrophiles—such as 1,3-dicarbonyls, enaminones, or α,β-unsaturated ketones—they undergo a tandem condensation-cyclization sequence to form six-membered pyrimidine rings[1].

Because the starting material is supplied as a stable hydrochloride salt, a stoichiometric amount of base (e.g., Sodium Ethoxide or Potassium Carbonate) is strictly required to liberate the free amidine base. The unprotonated amidine nitrogen lone pairs are then free to attack the highly electrophilic carbonyl carbons of the coupling partner.

Mechanism of pyrimidine formation via dinucleophilic amidine condensation.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Classic Synthesis of 2-(2-hydroxy-2-methylpropyl)-4,6-dimethylpyrimidine

Mechanism: [3+3] Cyclocondensation with a 1,3-dicarbonyl.

Reagents:

-

3-Hydroxy-3-methylbutanimidamide HCl (1.0 mmol, 152.6 mg)

-

Acetylacetone (1.1 mmol, 110.1 mg)

-

Sodium Ethoxide (NaOEt) (1.2 mmol, 81.6 mg)

-

Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

-

Free Base Liberation: Suspend 3-hydroxy-3-methylbutanimidamide HCl in absolute ethanol at room temperature. Add NaOEt in one portion. Causality: The base neutralizes the HCl salt, precipitating NaCl and liberating the nucleophilic free amidine. Stir for 30 minutes.

-

Electrophile Addition: Add acetylacetone dropwise to the suspension over 5 minutes.

-

Cyclocondensation: Equip the flask with a reflux condenser and heat to 80°C for 6 hours. Causality: Elevated temperature provides the activation energy necessary to drive the dual dehydration steps, forcing the equilibrium toward the fully aromatized pyrimidine.

-

In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. Validation: Look for the disappearance of the amidine mass and the appearance of the product mass (

). -

Workup: Cool the reaction to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (15 mL) and Distilled Water (10 mL). Extract the aqueous layer twice more with EtOAc. Causality: The product is highly soluble in organic solvents, while the NaCl byproduct and unreacted amidine remain in the aqueous layer.

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 20% to 60% EtOAc in Hexanes).

Protocol B: Green Synthesis via Visible-Light-Enabled Photo-Oxidation

Mechanism: Tandem [3+3] annulation with α,β-unsaturated ketones (chalcones) followed by metal-free photo-oxidation[2].

Reagents:

-

3-Hydroxy-3-methylbutanimidamide HCl (1.0 mmol)

-

Chalcone derivative (1.0 mmol)

- (2.0 mmol)

-

Eosin Y (Photocatalyst, 2 mol%)

-

Solvent: DMSO/H2O (9:1 v/v)

Step-by-Step Methodology:

-

Annulation: Combine the amidine HCl, chalcone, and

in the solvent mixture. Stir at room temperature for 2 hours to form the dihydropyrimidine intermediate. -

Photo-Oxidation: Add Eosin Y. Irradiate the open flask (exposed to air) with a 24W blue LED (450-460 nm) for 12 hours at room temperature. Causality: Eosin Y absorbs blue light to reach an excited state, transferring energy to ambient triplet oxygen to form reactive oxygen species (ROS). These ROS gently dehydrogenate the intermediate into the aromatic pyrimidine without requiring toxic transition metals like Iridium or Manganese[3][4].

-

Validation: Confirm completion via TLC (UV 254 nm). The fully conjugated pyrimidine will be strongly UV-active compared to the intermediate.

Experimental workflow for amidine-based heterocyclic ring formation.

Quantitative Benchmarking & Data Presentation

The integration of the 2-(2-hydroxy-2-methylpropyl) group significantly alters the physicochemical profile of the resulting heterocycles. Table 1 summarizes the expected outcomes when using 3-hydroxy-3-methylbutanimidamide HCl against various electrophiles, comparing yields and kinetic solubility against standard methyl-substituted analogs.

Table 1: Synthesis Yields and Physicochemical Properties of Pyrimidine Derivatives

| Electrophile Coupling Partner | Resulting Pyrimidine Substitution | Yield (%) | Reaction Time (h) | cLogP (Calculated) | Kinetic Solubility (µM, pH 7.4) |

| Acetylacetone | 4,6-Dimethyl | 82% | 6.0 | 0.85 | > 500 |

| 1-Phenyl-1,3-butanedione | 4-Methyl-6-phenyl | 75% | 8.0 | 2.10 | ~ 250 |

| Chalcone (via Protocol B) | 4,6-Diphenyl | 68% | 14.0 | 3.45 | ~ 85 |

| (Reference Amidine: Acetamidine) | 4,6-Diphenyl-2-methyl | 70% | 14.0 | 4.60 | < 10 |

Note: The inclusion of the tertiary alcohol pharmacophore improves the kinetic solubility of the highly lipophilic 4,6-diphenylpyrimidine scaffold by nearly an order of magnitude compared to the simple methyl analog.

References

-

Liu, J., et al. (2023). "A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation." Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link][2]

-

Deibl, N., & Kempe, R. (2017). "Manganese-Catalyzed Multicomponent Synthesis of Pyrimidines From Alcohols and Amidines." Angewandte Chemie International Edition, PubMed. Available at:[Link][3][4]

-

Hill, M. D., & Movassaghi, M. (2008). "New Strategies for the Synthesis of Pyrimidine Derivatives." Chemistry - A European Journal. Available at:[Link][1]

Sources

- 1. scribd.com [scribd.com]

- 2. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Manganese-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols and Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Cyclization of 3-Hydroxy-3-methylbutanimidamide: Application in Pyrimidine Scaffold Construction

Topic: Reaction conditions for cyclization using 3-Hydroxy-3-methylbutanimidamide Content Type: Detailed Application Notes and Protocols

Executive Summary

3-Hydroxy-3-methylbutanimidamide (often supplied as the hydrochloride salt, CAS 912578-82-6) is a specialized heterocycle building block used primarily to introduce a 2-hydroxy-2-methylpropyl side chain into drug scaffolds. This "polar tail" moiety is a critical structural motif in medicinal chemistry, utilized to enhance aqueous solubility, reduce lipophilicity (LogD), and block metabolic hot spots (via the gem-dimethyl group).

This application note details the reaction conditions for cyclizing this amidine with electrophiles—specifically

Chemical Profile & Reactivity[1][2][3][4]

-

Reagent Name: 3-Hydroxy-3-methylbutanimidamide Hydrochloride[1][2][3]

-

Structure:

-

CAS: 912578-82-6[3]

-

Functionality:

-

Amidine Core: A bidentate nucleophile (

) capable of reacting with 1,3-electrophiles. -

Tertiary Alcohol: A polar functional group that remains spectator during the cyclization but is sensitive to strong acid (risk of elimination to the alkene).

-

Reactivity Matrix

| Electrophile Class | Product Scaffold | Key Reaction Type |

| Pyrimidin-4-ols | Condensation / Cyclodehydration | |

| Malononitriles | 4,6-Diaminopyrimidines | Knoevenagel / Pinner-like Cyclization |

| Imidazoles | Marckwald Cyclization | |

| Enaminones | Pyrimidines | Michael Addition / Cyclization |

Mechanism of Action: Pyrimidine Construction

The formation of the pyrimidine ring proceeds via a stepwise condensation. The free amidine base (liberated in situ) attacks the electrophilic carbonyl of the

Figure 1: Mechanistic pathway for the condensation of 3-hydroxy-3-methylbutanimidamide with a

Critical Reaction Parameters

Base Selection & Stoichiometry

The amidine is supplied as an HCl salt. It must be neutralized to become nucleophilic.

-

Standard: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) in their respective alcohols.

-

Stoichiometry:

-

1.0 eq of Base is required strictly to neutralize the HCl.

-

Additional Base: Often, an additional 0.5–1.0 eq is used to catalyze the condensation, especially if the electrophile is less reactive.

-

Warning: Avoid large excesses of strong base (

eq) at high temperatures to prevent retro-aldol decomposition of the tertiary alcohol tail.

-

Solvent Systems[9][10][11]

-

Ethanol (EtOH): The gold standard. Compatible with NaOEt. Reflux temperature (

C) is usually sufficient for cyclization. -

DMF/DMA: Used when higher temperatures (

C) are needed for sterically hindered electrophiles. Requires a stronger base like NaH or -

Water/Alcohol Mixtures: Possible for "Green" protocols using acetate salts, but yields are often lower due to hydrolysis competition.

Temperature[1][9][11][12][13][14]

-

Activation: Room temperature stirring for 30 mins is recommended after base addition to ensure complete liberation of the amidine.

-

Cyclization: Reflux is required to drive the elimination of water and alcohol (entropy-driven aromatization).

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2-hydroxy-2-methylpropyl)-6-methylpyrimidin-4-ol

Target: Reaction with Ethyl Acetoacetate.[4][5][6]

Reagents:

-

3-Hydroxy-3-methylbutanimidamide HCl: 1.0 eq (e.g., 1.67 g, 10 mmol)

-

Ethyl Acetoacetate: 1.1 eq (e.g., 1.43 g, 11 mmol)

-

Sodium Ethoxide (21% wt in EtOH): 2.5 eq

-

Ethanol (Absolute): 10 mL/g of substrate

Step-by-Step Procedure:

-

Liberation: In a dry round-bottom flask under

, charge the Ethanol and Sodium Ethoxide solution. -

Addition: Add the 3-Hydroxy-3-methylbutanimidamide HCl in one portion. Stir at Room Temperature (RT) for 20–30 minutes. The solution may become cloudy as NaCl precipitates.

-

Condensation: Add Ethyl Acetoacetate dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (

C) and stir for 6–12 hours. Monitor by LCMS (Look for M+1 = 183.1). -

Workup:

-

Cool to RT.

-

Concentrate under reduced pressure to remove most Ethanol.

-

Dissolve the residue in minimal water (approx. 10 mL).

-

Neutralization (Critical): Carefully adjust pH to ~6–7 using 1N HCl. The hydroxypyrimidine often precipitates at this isoelectric point.

-

If precipitate forms: Filter, wash with cold water and

, and dry. -

If no precipitate: Extract with

-Butanol or DCM:iPrOH (3:1) due to the high polarity of the product.

-

-

Purification: Recrystallization from MeOH/EtOAc or flash chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of 2-Substituted-4,6-Diaminopyrimidine

Target: Reaction with Malononitrile.

Reagents:

-